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Compound of Interest

Compound Name: Cilofexor

Cat. No.: B606690

[Foster City, CA] — Cilofexor (GS-9674), a potent and selective nonsteroidal farnesoid X
receptor (FXR) agonist, has been the subject of extensive research and development for the
treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary
sclerosing cholangitis (PSC).[1][2] Developed by Gilead Sciences, this molecule emerged from
a program originally identified by Phenex Pharmaceuticals.[2] This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical
development of Cilofexor.

Discovery and Rationale

Cilofexor was identified as a nonsteroidal agonist of the farnesoid X receptor (FXR), a nuclear
hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[3][4] FXR
activation plays a crucial role in maintaining liver homeostasis, and its dysregulation is
associated with the pathogenesis of various liver diseases. The therapeutic rationale for
developing an FXR agonist lies in its potential to exert anti-inflammatory, anti-fibrotic, and anti-
steatotic effects in the liver.

Mechanism of Action

Cilofexor is a potent, selective, and orally active agonist of FXR with an EC50 of 43 nM. Its
mechanism of action involves binding to and activating FXR, which is highly expressed in the
liver and intestines. This activation initiates a cascade of transcriptional events that regulate
genes involved in bile acid synthesis and transport.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b606690?utm_src=pdf-interest
https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://en.wikipedia.org/wiki/Cilofexor
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10644
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10644
https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4293481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061771/
https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A key downstream effect of intestinal FXR activation is the induction and release of fibroblast
growth factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its
receptor complex (FGFR4/(3-Klotho), leading to the suppression of cholesterol 7a-hydroxylase
(CYP7AL1), the rate-limiting enzyme in bile acid synthesis. This results in a reduction of the
overall bile acid pool. Direct activation of FXR in hepatocytes also increases the expression of
genes involved in bile acid efflux and reduces their uptake, further contributing to the mitigation
of cholestasis.

Caption: Cilofexor's FXR-mediated signaling pathway.

Preclinical Development
In Vitro Studies

The potency of Cilofexor as an FXR agonist was established in in vitro assays. A common
method to evaluate FXR agonism is a cell-based reporter assay, such as a luciferase reporter
assay in Chinese Hamster Ovary (CHO) cells transfected with an FXR responsive element. In
such assays, the luminescence generated is proportional to the activation of FXR by the test
compound.

Experimental Protocol: In Vitro FXR Agonist Assay

e Cell Culture: CHO cells are transfected with a plasmid containing an FXR responsive
luciferase reporter gene.

e Compound Preparation: Cilofexor is dissolved in a solvent like DMSO and then diluted in
the cell culture medium to achieve the desired final concentrations.

» Cell Treatment: The transfected cells are incubated with varying concentrations of Cilofexor
for a specified period (e.g., 22 hours).

e Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase
detection reagent is added. The luminescence is then quantified using a microplate reader.

o Data Analysis: The potency (EC50) is determined by plotting the luminescence signal against
the compound concentration. Efficacy is often reported relative to a positive control like
obeticholic acid (OCA).
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Animal Studies

Cilofexor has been evaluated in various animal models of NASH and liver fibrosis to assess its
efficacy and safety. A commonly used model is the induction of NASH in rats using a choline-
deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.

In a rat model of NASH, Cilofexor demonstrated dose-dependent anti-fibrotic effects.
Treatment with 30 mg/kg of Cilofexor for 10 weeks resulted in significant reductions in hepatic
hydroxyproline content, a marker of collagen deposition, and decreased expression of pro-
fibrotic genes such as collal and pdgfr-. Furthermore, Cilofexor was shown to reduce portal
pressure in these animals without negatively impacting systemic hemodynamics.

Table 1: Preclinical Efficacy of Cilofexor in a Rat NASH Model

Parameter Cilofexor Dose (10 weeks) Result

Hepatic Hydroxyproline

30 mg/kg 141%
Content
collal Gene Expression 30 mg/kg 1 37%
pdgfr-B Gene Expression 30 mg/kg 1 36%
Desmin Area (marker of HSC
o 30 mg/kg L 42%
activation)
1 from 11.9 to 8.9 mmHg
Portal Pressure 30 mg/kg
(p=0.020)
Picro-Sirius Red Area
) ) 10 mg/kg 1 41%
(Fibrosis)
Picro-Sirius Red Area
30 mg/kg 1 69%

(Fibrosis)

Experimental Protocol: Rat Model of NASH-induced Fibrosis

¢ Animal Model: Male Wistar rats are used.
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 Induction of NASH: The rats are fed a choline-deficient high-fat diet and receive
intraperitoneal injections of sodium nitrite. This regimen induces features of NASH, including
steatosis, inflammation, and fibrosis.

o Treatment: Cilofexor is administered orally, once daily, at specified doses (e.g., 10 mg/kg
and 30 mg/kg) for a duration of 10 to 14 weeks.

o Endpoint Analysis:

[e]

Hemodynamics: Portal and systemic hemodynamics are measured.

o Histology: Liver tissue is collected for histological analysis, including Picro-Sirius Red
staining for fibrosis and desmin staining for hepatic stellate cell activation.

o Biochemical Analysis: Hepatic hydroxyproline content is quantified.

o Gene Expression: RNA is extracted from liver and ileal tissues to measure the expression
of FXR target genes (shp, cyp7al, fgf15) and fibrosis-related genes (collal, pdgfr-p)
using RT-PCR.
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Caption: Preclinical development workflow for Cilofexor.

Clinical Development
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Cilofexor has been evaluated in multiple clinical trials for NASH and PSC, both as a
monotherapy and in combination with other agents.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability,
pharmacokinetics, and pharmacodynamics of single and multiple oral doses of Cilofexor
(ranging from 10 to 300 mg). The results showed that Cilofexor was generally well-tolerated,
with headache being the most common treatment-emergent adverse event. The administration
of Cilofexor led to an increase in plasma FGF19 and a reduction in serum 7a-hydroxy-4-
cholesten-3-one (C4), a biomarker of bile acid synthesis, confirming its biological activity.
These studies helped in the dose selection for subsequent Phase 2 trials.

Clinical Trials in NASH

In a Phase 2, randomized, placebo-controlled trial in patients with non-cirrhotic NASH,
Cilofexor was administered at doses of 30 mg and 100 mg once daily for 24 weeks. The study
demonstrated that Cilofexor was well-tolerated and led to significant reductions in hepatic
steatosis, liver biochemistry markers, and serum bile acids. However, significant changes in
liver stiffness or Enhanced Liver Fibrosis (ELF) scores were not observed within the 24-week
period. Pruritus (itching) was a notable adverse event, occurring more frequently in the 100 mg
dose group.

Table 2: Key Efficacy Endpoints from Phase 2 NASH Trial (24 Weeks)
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Parameter Cilofexor 30 mg Cilofexor 100 mg Placebo

Reduction in Hepatic

_ Significant Significant

Steatosis
Reduction in Liver
Biochemistry (GGT, Significant Significant
C4)
Reduction in Serum o o

] ) ) Significant Significant
Primary Bile Acids
Change in ELF Score Not Significant Not Significant
Change in Liver o o

) Not Significant Not Significant
Stiffness
Incidence of Moderate

4% 14% 4%

to Severe Pruritus

Cilofexor has also been studied in combination with other investigational drugs, such as the
acetyl-CoA carboxylase (ACC) inhibitor firsocostat and the apoptosis signal-regulating kinase 1
(ASK1) inhibitor selonsertib, for patients with advanced fibrosis due to NASH. In a Phase 2b
trial (ATLAS), the combination of Cilofexor and firsocostat showed improvements in NASH
activity and suggested a potential anti-fibrotic effect.

Clinical Trials in PSC

Cilofexor has also been investigated for the treatment of primary sclerosing cholangitis (PSC).
In a Phase 2 study involving non-cirrhotic PSC patients, Cilofexor (30 mg and 100 mg daily for
12 weeks) led to significant, dose-dependent reductions in serum alkaline phosphatase (ALP)
and other markers of cholestasis and liver injury. The treatment was generally well-tolerated,
with rates of moderate to severe pruritus being comparable to or lower than placebo.

Table 3: Key Efficacy Endpoints from Phase 2 PSC Trial (12 Weeks)
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Parameter Cilofexor 30 mg Cilofexor 100 mg Placebo

Change in Serum ALP  Significant Reduction Significant Reduction -

Change in GGT, ALT,
AST

Significant Reduction Significant Reduction -

Incidence of Grade 2
20% 14% 40%

or 3 Pruritus

However, the subsequent Phase 3 PRIMIS study, which aimed to evaluate the effect of
Cilofexor on fibrosis progression in non-cirrhotic PSC patients, was terminated early. An
interim futility analysis indicated that the study was unlikely to meet its primary endpoint of
slowing fibrosis progression. Despite the lack of efficacy on this endpoint, no new safety
concerns were identified. A post-hoc analysis did show that Cilofexor successfully engaged its

target, as evidenced by reductions in bile acid concentrations.
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Caption: Overview of Cilofexor's clinical development path.
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Summary and Future Directions

Cilofexor is a well-characterized nonsteroidal FXR agonist that has demonstrated clear target
engagement and beneficial effects on liver biochemistry and markers of cholestasis in both
NASH and PSC. While it has shown promise in early to mid-stage clinical trials, the failure to
demonstrate a significant anti-fibrotic effect in the Phase 3 PRIMIS trial for PSC highlights the
challenges in translating improvements in biomarkers to histological benefits, particularly within
the timeframe of clinical studies. The development of pruritus remains a class effect of FXR
agonists that needs to be managed.

Ongoing research continues to explore the potential of Cilofexor, particularly in combination
therapies for NASH, where targeting multiple pathogenic pathways may be necessary to
achieve significant improvements in liver histology and clinical outcomes. The journey of
Cilofexor provides valuable insights into the complexities of drug development for chronic liver
diseases and underscores the importance of selecting appropriate endpoints and patient
populations for future clinical trials in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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